molecular formula C11H9NO3 B2355306 (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid CAS No. 1089301-34-7

(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid

Cat. No.: B2355306
CAS No.: 1089301-34-7
M. Wt: 203.197
InChI Key: KMHNRJDDHTZZDZ-TWGQIWQCSA-N
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Description

(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a cyano group, a methoxyphenyl group, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid typically involves the condensation of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of cyanoacetic acid. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of piperidine to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid: The geometric isomer of the compound.

    4-methoxybenzaldehyde: A precursor in the synthesis of the compound.

    Cyanoacetic acid: Another precursor used in the synthesis.

Uniqueness

(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid is unique due to its specific geometric configuration, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHNRJDDHTZZDZ-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred mixture of p-anisaldehyde (60.7 ml), ammonium acetate (7.5 g), cyanoacetic acid (42.5 g), pyridone (70 ml) in toluene (390 ml) is refluxed using a Dean Stark trap until about 9 ml of water is collected. The reaction mixture is cooled and the solid precipitate filtered and stirred with 10% aqueous HCL. The solid is filtered and recrystallized from methanol yielding the desired product.
Quantity
60.7 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step Two

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